molecular formula C6H8N2O B2529226 1-(Pyrimidin-2-YL)ethan-1-OL CAS No. 53342-30-6

1-(Pyrimidin-2-YL)ethan-1-OL

Cat. No.: B2529226
CAS No.: 53342-30-6
M. Wt: 124.143
InChI Key: YTMHZXYXPHNWMA-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-YL)ethan-1-OL is an organic compound featuring a pyrimidine ring attached to an ethan-1-OL group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The ethan-1-OL group introduces an alcohol functionality to the molecule, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-2-YL)ethan-1-OL can be synthesized through several methods. One common approach involves the reaction of pyrimidine with ethylene oxide under acidic or basic conditions to yield the desired product. Another method includes the reduction of 1-(pyrimidin-2-yl)ethanone using a suitable reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of 1-(pyrimidin-2-yl)ethanone. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form 1-(pyrimidin-2-yl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form 1-(pyrimidin-2-yl)ethane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can yield 1-(pyrimidin-2-yl)ethyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in tetrahydrofuran.

Major Products:

    Oxidation: 1-(Pyrimidin-2-yl)ethanone.

    Reduction: 1-(Pyrimidin-2-yl)ethane.

    Substitution: 1-(Pyrimidin-2-yl)ethyl chloride or bromide.

Scientific Research Applications

1-(Pyrimidin-2-YL)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-YL)ethan-1-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes in microbial cells. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

1-(Pyrimidin-2-YL)ethan-1-OL can be compared with other similar compounds such as:

    1-(Pyridin-2-yl)ethan-1-OL: Similar structure but with a pyridine ring instead of a pyrimidine ring. It may exhibit different reactivity and biological activity due to the difference in nitrogen atom positioning.

    1-(Pyrimidin-4-yl)ethan-1-OL: The position of the nitrogen atoms in the pyrimidine ring is different, which can affect its chemical properties and interactions.

    1-(Pyrimidin-2-yl)propan-1-OL: A longer carbon chain in the alcohol group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific structure, which combines the properties of the pyrimidine ring and the ethan-1-OL group, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

1-pyrimidin-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-7-3-2-4-8-6/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMHZXYXPHNWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53342-30-6
Record name 1-(pyrimidin-2-yl)ethan-1-ol
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